molecular formula C7H14O B14718775 3-Methylhex-3-EN-1-OL CAS No. 10348-66-0

3-Methylhex-3-EN-1-OL

Cat. No.: B14718775
CAS No.: 10348-66-0
M. Wt: 114.19 g/mol
InChI Key: BQURYLHIDQYWFD-UHFFFAOYSA-N
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Description

3-Methylhex-3-EN-1-OL is an organic compound with the molecular formula C7H14O. It is a primary alcohol characterized by a double bond at the third carbon and a methyl group attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhex-3-EN-1-OL can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-methylhex-3-yn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, with the presence of hydrogen gas and a suitable solvent .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylhex-3-yn-1-ol. The process involves the use of heterogeneous catalysts, such as palladium on carbon, to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-3-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Methylhex-3-EN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhex-3-EN-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    3-Methylhex-2-EN-1-OL: Similar structure but with the double bond at the second carbon.

    3-Methylhex-1-EN-3-OL: The double bond is at the first carbon, and the hydroxyl group is at the third carbon.

    3-Methyl-3-sulfanylhexan-1-OL: Contains a thiol group instead of a double bond .

Uniqueness: 3-Methylhex-3-EN-1-OL is unique due to its specific placement of the double bond and hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

10348-66-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylhex-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h4,8H,3,5-6H2,1-2H3

InChI Key

BQURYLHIDQYWFD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CCO

Origin of Product

United States

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